molecular formula C12H16N4 B14908787 3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile

3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile

Cat. No.: B14908787
M. Wt: 216.28 g/mol
InChI Key: QQDGHOGGVGEEQU-UHFFFAOYSA-N
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Description

3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile is an organic compound that features a pyridazine ring substituted with a cyclopropylmethyl and methylamino group, as well as two methyl groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropylmethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The pyridazine ring can be formed through condensation reactions involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The Suzuki-Miyaura coupling, for example, can be scaled up using palladium catalysts and boron reagents .

Chemical Reactions Analysis

Types of Reactions

3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the pyridazine ring.

    Dimethylpyridazine: Contains the pyridazine ring with dimethyl substitution but lacks the cyclopropylmethyl and carbonitrile groups.

Uniqueness

3-((Cyclopropylmethyl)(methyl)amino)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

3-[cyclopropylmethyl(methyl)amino]-5,6-dimethylpyridazine-4-carbonitrile

InChI

InChI=1S/C12H16N4/c1-8-9(2)14-15-12(11(8)6-13)16(3)7-10-4-5-10/h10H,4-5,7H2,1-3H3

InChI Key

QQDGHOGGVGEEQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1C#N)N(C)CC2CC2)C

Origin of Product

United States

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